Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a cyclopentyl group at position 3, a thioxo group at position 2, and a methyl ester at position 5. Its structural features, including the cyclopentyl substituent and ester functionality, distinguish it from related analogs, influencing both physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUXWQPGFDVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with cyclopentanone under acidic conditions, followed by cyclization and thioxo group introduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in various biochemical pathways, such as proteases and kinases.
Receptors: It may also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
The cyclopentyl group at position 3 is a key differentiator. Comparisons include:
- Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 7): Features a phenyl group at position 3. The phenyl substituent introduces aromatic π-π interactions but increases steric bulk compared to cyclopentyl.
- Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: Substitutes an amino group at position 3, enabling hydrogen bonding but reducing hydrophobicity. This derivative may exhibit higher solubility but lower metabolic stability compared to the cyclopentyl variant .
Substituent Variations at Position 7
The methyl ester at position 7 contrasts with:
- 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (Compound 2) : The carboxylic acid form increases hydrophilicity, favoring aqueous solubility but limiting cell membrane permeability .
- 2-Aminoterephthalic acid (Compound 15): A structurally simpler analog lacking the thioxo and cyclopentyl groups, highlighting the necessity of the quinazoline scaffold for sEH inhibition .
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~307 g/mol (cyclopentyl: 69 g/mol; methyl ester: 59 g/mol).
- Compound 7 : Molecular weight ~311 g/mol (phenyl: 77 g/mol).
- Compound 13 (amino-substituted): Molecular weight 251 g/mol, reflecting reduced bulk .
The cyclopentyl group enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to polar analogs like Compound 13 (logP ~1.5).
Hydrogen Bonding and Crystal Packing
The thioxo group at position 2 participates in hydrogen bonding, as described in graph set analysis . The cyclopentyl group may disrupt intermolecular interactions, reducing crystallinity compared to phenyl analogs like Compound 7, which exhibit stronger π-stacking.
Data Table: Key Comparisons
Biological Activity
Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.
Key Properties
- Molecular Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 271.36 g/mol
- Solubility : Soluble in organic solvents like DMSO.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties.
Efficacy Against Bacteria
A study reported that the compound showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin and streptomycin:
| Bacteria | MIC (mg/mL) | Reference Antibiotic (MIC) |
|---|---|---|
| Enterobacter cloacae | 0.004 | Ampicillin (0.1) |
| Staphylococcus aureus | 0.015 | Streptomycin (0.05) |
| Escherichia coli | 0.03 | Ampicillin (0.1) |
The most sensitive bacteria were Enterobacter cloacae, while Escherichia coli was the most resistant .
Antifungal Activity
In addition to its antibacterial effects, the compound also exhibited antifungal activity:
| Fungi | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
The antifungal activity was found to be comparable to that of established antifungal agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Cervical Cancer Cells | 15 |
| Colon Cancer Cells | 20 |
| Brain Cancer Cells | 18 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
Case Studies
A notable case study involved the use of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in infected animal models when treated with this compound compared to untreated controls .
Q & A
Q. What statistical frameworks are recommended for analyzing transcriptomic or metabolomic data linked to the compound’s biological activity?
- Methodology : Apply DESeq2 for RNA-seq differential expression (adjusting for batch effects via PCA). For metabolomics, use XCMS Online for peak alignment and MetaboAnalyst for pathway enrichment. Validate targets via qPCR or Western blot .
Experimental Design
Q. How to design a SAR (Structure-Activity Relationship) study focusing on the thioxo and carboxylate moieties?
- Methodology : Synthesize analogs with thioxo → oxo or carboxylate → ester substitutions. Test in bioassays (e.g., enzyme inhibition, cell viability). Use ANOVA to compare activity trends and derive QSAR models (e.g., CoMFA) to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
